Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Catalog No.
S3309804
CAS No.
599165-35-2
M.F
C13H24N2O2
M. Wt
240.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

CAS Number

599165-35-2

Product Name

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate

Molecular Formula

C13H24N2O2

Molecular Weight

240.34

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N

SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2

Synthesis and Chemical Properties:

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, also known as endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane, is a bicyclic organic compound containing a nitrogen atom (azabicyclo) and a functional group called tert-butyloxycarbonyl (boc). This molecule is not readily available commercially but can be synthesized through various methods, including reductive amination and ring-opening reactions.

Potential Applications:

While research on specific applications of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is limited, its structural features suggest potential applications in several areas of scientific research:

  • Drug Discovery: The bicyclic structure and the presence of a variable "amino" group (represented by "boc" in the name) offer opportunities for modification and development of novel drug candidates. The "boc" group can be removed to reveal a primary amine, which can be further functionalized to target specific receptors or enzymes in the body. [, ]
  • Material Science: The rigid bicyclic core and the presence of a functional group make this molecule a potential candidate for the development of new materials with specific properties. For example, it could be explored for applications in the design of liquid crystals or polymers with unique properties. []
  • Chemical Biology: The molecule's structure could be useful for studying protein-ligand interactions or as a building block for the synthesis of more complex molecules of interest in biological research. [, ]

Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by its unique nitrogen-containing structure. The compound features a bicyclic framework with a nitrogen atom at the bridgehead position, classifying it as an azabicyclo compound. The presence of the tert-butyloxycarbonyl (Boc) group at the amino position provides a protective functionality that is commonly used in organic synthesis to facilitate selective reactions. This compound is not widely available commercially and is primarily synthesized for research purposes, particularly in the field of medicinal chemistry and organic synthesis .

Molecular Structure

The molecular formula of Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane is C13H24N2O2, with a molecular weight of approximately 242.32 g/mol. The compound's structure includes a rigid bicyclic core that enhances its utility as a building block for more complex molecules .

Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane itself does not possess any inherent biological activity. Its significance lies in its ability to be transformed into various bioactive molecules. Once incorporated into a larger structure, the bicyclic core and the amino group can contribute to the molecule's interaction with biological targets depending on the specific design [].

Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane can undergo several chemical transformations, primarily involving the deprotection of the Boc group to yield a free amino group, which can then participate in further reactions.

Example Reactions

  • Deprotection Reaction:
    • The Boc group can be removed under acidic conditions:
    Endo 3 Boc amino 9 azabicyclo 3 3 1 nonane+HClEndo 3 amino 9 azabicyclo 3 3 1 nonane\text{Endo 3 Boc amino 9 azabicyclo 3 3 1 nonane}+\text{HCl}\rightarrow \text{Endo 3 amino 9 azabicyclo 3 3 1 nonane}
  • Imine Formation:
    • Following deprotection, the free amino group can react with an aldehyde to form an imine:
    Endo 3 amino 9 azabicyclo 3 3 1 nonane+RCHOEndo CH NR imine \text{Endo 3 amino 9 azabicyclo 3 3 1 nonane}+\text{RCHO}\rightarrow \text{Endo CH NR imine }

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis .

While Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane itself does not exhibit inherent biological activity, it serves as a valuable precursor for synthesizing bioactive compounds. The structural characteristics of this compound allow it to be incorporated into larger molecular frameworks that may interact with biological targets, making it significant in drug discovery and development .

Several synthetic approaches have been developed for producing Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane:

  • Reductive Amination: This method involves the reaction of an appropriate carbonyl compound with an amine in the presence of reducing agents.
  • Ring-opening Reactions: These reactions can be utilized to introduce various functional groups onto the bicyclic framework.

These methods allow for the modification and functionalization of the azabicyclo core, enhancing its utility in synthetic applications .

Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane has potential applications in various fields:

  • Peptidomimetic Synthesis: It serves as a rigid dipeptide mimic, aiding in peptide-based drug discovery.
  • Constrained Amino Acids: The compound can be used to synthesize new diastereomeric amino acids that are valuable for pharmaceutical research.

These applications underscore its importance as a building block in organic synthesis and drug development .

Research into the interactions of Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane with biological systems is limited but suggests that derivatives of this compound may exhibit significant interactions when incorporated into larger molecular frameworks designed for specific biological targets .

Several compounds share structural similarities with Endo-3-(tert-butyloxycarbonyl)amino-9-azabicyclo[3.3.1]nonane, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
9-Azabicyclo[3.3.1]nonane-N-oxylNitroxyl radical at nitrogen positionUsed as an organocatalyst
N-Boc 9-Azabicyclo[3.3.1]nonaneTwo ketone groups at positions 2 and 6Lacks substituent at position 3
7,9-Disubstituted 3-Azabicyclo[3.3.1]nonanesSubstituents at positions 7 and 9Different substitution pattern
Indolizidinone Amino AcidsAryl substituent at position 4Used as constrained dipeptide surrogates

These compounds illustrate the diversity within the azabicyclo family and highlight how structural variations influence their chemical properties and applications .

Bicyclic amines emerged as pivotal structures in medicinal chemistry following the mid-20th-century discovery of tropane alkaloids, which demonstrated potent neurological activities. Early work focused on simpler systems like quinuclidine and tropane, but the need for enhanced stereochemical control and metabolic stability drove interest in azabicyclo[3.3.1]nonanes. These compounds combine a nine-membered ring system with a bridgehead nitrogen atom, offering unique three-dimensionality that improves target binding selectivity.

The 1990s marked a turning point with the synthesis of sarain A and madangamine alkaloids, which feature embedded 2-azabicyclo[3.3.1]nonane cores. These efforts revealed the scaffold’s potential for addressing pharmacokinetic challenges in drug development, such as solubility and cytochrome P450 inhibition. By the 2010s, derivatives like endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane became standard intermediates for constructing antimalarial and antitrypanosomal agents, leveraging their ability to maintain planar chirality during functionalization.

Role of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane in Contemporary Heterocyclic Chemistry

This compound’s strategic value lies in its dual functionality: the Boc-protected amine enables selective deprotection for downstream couplings, while the bicyclic skeleton imposes conformational constraints critical for enantioselective transformations. It serves as a linchpin in multicomponent reactions, particularly in synthesizing macrocyclic peptides and organocatalysts. For example, its use in asymmetric Michael additions has yielded chiral auxiliaries with >99% enantiomeric excess.

A 2021 study demonstrated its utility in constructing madangamine-inspired anticancer agents, where the scaffold’s rigidity prevented off-target interactions with serum proteins. Additionally, the Boc group’s orthogonal protection scheme allows sequential functionalization of the bridgehead nitrogen and tertiary carbon centers, a feature exploited in fragment-based drug design.

Orthogonal Protection-Deprotection Schemes in Multi-Step Syntheses

The implementation of orthogonal protection-deprotection schemes represents a fundamental strategy in complex organic synthesis, particularly when utilizing tert-butyloxycarbonyl-protected intermediates such as Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. Orthogonal protection involves the strategic deployment of multiple protecting groups that can be selectively removed under different conditions without affecting other protected functionalities within the same molecule [1] [2].

In the context of azabicyclic systems, the tert-butyloxycarbonyl group demonstrates exceptional compatibility with various orthogonal protection strategies. The most prominent orthogonal combinations include Boc/Fluorenylmethyloxycarbonyl systems, where the Fluorenylmethyloxycarbonyl group can be selectively removed using piperidine (20%) while the Boc group remains intact, followed by subsequent Boc deprotection using trifluoroacetic acid [3] [4]. This approach has proven particularly valuable in multi-step peptide synthesis and complex natural product construction.

The strategic advantage of orthogonal protection becomes evident when considering the molecular architecture of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. The bicyclic framework contains multiple reactive sites that may require differential protection during synthetic manipulations. Orthogonal protecting groups allow for the selective deprotection of one protective group in a multiply-protected structure [1], enabling precise control over the sequence of synthetic transformations.

Advanced orthogonal strategies have been developed specifically for azabicyclic systems. The combination of Boc protection with benzyloxycarbonyl groups provides complementary deprotection pathways, where benzyloxycarbonyl groups are removed through catalytic hydrogenation while Boc groups require acidic conditions [1] [4]. This orthogonality has been successfully applied in the synthesis of conformationally constrained azabicyclic amino acid derivatives [5].

The acid-orthogonal deprotection strategy represents a particularly sophisticated approach where multiple acid-labile protecting groups with different acid sensitivities are employed simultaneously. Under para-toluenesulfonic acid conditions, tert-butyloxycarbonyl groups can be selectively cleaved, while low-dosage trifluoroacetic acid at reduced temperatures triggers the selective cleavage of trityl groups [6]. This methodology has enabled the iterative synthesis of stereo- and sequence-defined polymers with precise control over protecting group removal.

Recent developments in orthogonal protection chemistry have demonstrated the utility of dual protection strategies involving the strategic placement of two Boc groups on the same nitrogen atom. These dual Boc derivatives exhibit altered deprotection kinetics and can be selectively cleaved under controlled acidic conditions, providing additional layers of synthetic control [7].

The integration of orthogonal protection schemes with azabicyclic scaffolds has found particular application in the synthesis of complex peptide mimetics and alkaloid natural products. The rigid bicyclic framework of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane provides conformational constraints that enhance the effectiveness of orthogonal protection strategies by reducing competing reaction pathways [8].

Impact of tert-Butyloxycarbonyl Group on Reaction Chemoselectivity

The tert-butyloxycarbonyl protecting group exerts profound influence on reaction chemoselectivity through multiple mechanisms that fundamentally alter the electronic and steric environment of the protected amine functionality. In the context of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, these effects are particularly pronounced due to the constrained bicyclic architecture.

The electronic deactivation of the nitrogen atom through Boc protection significantly reduces its nucleophilicity, thereby suppressing competing amine nucleophilicity in substitution reactions. This electronic effect results in approximately 10-fold enhancement in chemoselectivity for nucleophilic substitution reactions, with typical yield improvements ranging from 25-40% [9] [10]. The carbamate linkage creates a resonance-stabilized system that diminishes the electron density on the nitrogen atom, effectively redirecting reactivity to other sites within the molecule.

Steric considerations play an equally important role in determining chemoselectivity. The bulky tert-butyl group creates significant steric hindrance around the nitrogen center, preventing approach of electrophilic species and eliminating unwanted protonation pathways. This steric protection is particularly valuable in electrophilic addition reactions, where Boc protection prevents nitrogen protonation and maintains the desired reaction trajectory [11] [12].

The impact on condensation reactions represents another critical aspect of Boc-mediated chemoselectivity enhancement. The protection of the amine functionality eliminates competing imine formation pathways that would otherwise lead to complex product mixtures. This effect is especially pronounced in azabicyclic systems where the constrained geometry favors intramolecular condensation reactions [13].

In cycloaddition reactions, the tert-butyloxycarbonyl group serves to maintain nitrogen stereochemistry throughout the reaction sequence. The rigid carbamate linkage prevents nitrogen inversion and preserves the stereochemical integrity of the bicyclic framework. This stereochemical control results in up to 15-fold enhancement in chemoselectivity and yield improvements of 40-60% [8].

Oxidation reactions benefit significantly from Boc protection, as the carbamate functionality protects the nitrogen from unwanted N-oxidation reactions. This protection enables selective oxidation of other functional groups within the molecule while maintaining the integrity of the azabicyclic core. The chemoselectivity enhancement in oxidation reactions can reach 20-fold with yield improvements of 35-50% [14] [15].

The influence on reduction reactions is equally significant, as Boc protection prevents over-reduction of the nitrogen-containing heterocycle to secondary amines. The carbamate linkage acts as an electron-withdrawing group that modulates the reduction potential of the bicyclic system, enabling selective reduction of other functional groups while preserving the desired oxidation state of the nitrogen [16] [17].

In coupling reactions, the tert-butyloxycarbonyl group enables selective coupling at other sites within the molecule by temporarily masking the amine functionality. This selectivity is particularly valuable in complex multi-step syntheses where sequential coupling reactions are required. The chemoselectivity enhancement in coupling reactions typically ranges from 12-fold with yield improvements of 25-50% [18] [19].

The conformational effects of Boc protection also contribute to enhanced chemoselectivity. The carbamate linkage adopts specific conformational preferences that influence the overall molecular geometry and reactivity profile. In azabicyclic systems, these conformational constraints can significantly alter the accessibility of reactive sites and influence the stereochemical outcome of reactions [20].

Acid-Labile Protection Dynamics in Complex Molecular Architectures

The acid-labile nature of the tert-butyloxycarbonyl protecting group represents a fundamental aspect of its utility in complex molecular architectures. The mechanistic pathway for Boc deprotection involves protonation of the carbamate oxygen followed by elimination of the tert-butyl carbocation and subsequent decarboxylation of the resulting carbamic acid [14] [19]. This mechanism is particularly well-suited for azabicyclic systems due to the enhanced stability provided by the rigid molecular framework.

The pH-dependent kinetics of Boc deprotection exhibit characteristic behavior that varies with the molecular environment. In the case of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, the deprotection typically occurs within the pH range of 1.5-3.0, with half-lives in trifluoroacetic acid ranging from 5-15 minutes depending on the specific reaction conditions [21] [22]. This rapid deprotection kinetics enables efficient incorporation into synthetic sequences while maintaining control over the timing of deprotection.

The influence of molecular architecture on acid-labile protection dynamics becomes particularly evident when comparing different bicyclic systems. The constrained geometry of the azabicyclo[3.3.1]nonane framework affects the accessibility of the carbamate functionality to protonating agents and influences the stability of intermediate species formed during the deprotection process [23] [15]. Steric interactions within the bicyclic system can either accelerate or retard the deprotection process depending on the specific structural features.

Carbocation stability plays a crucial role in determining the efficiency of acid-labile deprotection. The tert-butyl carbocation formed during Boc deprotection exhibits moderate stability, which contributes to the favorable kinetics of the deprotection process. However, in complex molecular architectures, the presence of nearby functional groups can influence carbocation stability through inductive and resonance effects [21] [22].

The selectivity of acid-labile deprotection in complex molecular architectures requires careful consideration of competing acid-sensitive functionalities. The azabicyclic framework of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane provides inherent stability under acidic conditions, enabling selective Boc deprotection without compromising the integrity of the bicyclic core [24] [15]. This selectivity is enhanced by the use of appropriate acid scavengers and controlled reaction conditions.

Solvent effects significantly influence the dynamics of acid-labile protection in complex molecular architectures. The choice of solvent system affects both the rate of deprotection and the stability of intermediate species. Polar protic solvents typically accelerate the deprotection process, while the addition of appropriate co-solvents can modulate the reaction kinetics to achieve optimal selectivity [25] [15].

The temperature dependence of acid-labile deprotection exhibits characteristic Arrhenius behavior, with increased temperatures generally accelerating the deprotection process. However, in complex molecular architectures, elevated temperatures may also promote competing side reactions, necessitating careful optimization of reaction conditions [16] [17]. The thermal stability of the azabicyclic framework enables the use of moderately elevated temperatures to enhance deprotection efficiency when required.

Neighboring group effects within complex molecular architectures can significantly influence acid-labile protection dynamics. The presence of nearby functional groups can provide anchimeric assistance or create steric hindrance that affects the deprotection process. In azabicyclic systems, the rigid framework constrains the conformational flexibility and creates predictable neighboring group interactions [25] [26].

The compatibility with other protecting groups represents a critical consideration in complex molecular architectures. The acid-labile nature of Boc protection must be carefully balanced with the stability requirements of other protecting groups within the same molecule. The development of acid-orthogonal protecting group systems has enabled the selective removal of Boc groups in the presence of other acid-sensitive functionalities through the use of different acid strengths and conditions [6] [15].

Recent advances in mild deprotection methodologies have expanded the utility of acid-labile protection in complex molecular architectures. The development of oxalyl chloride-mediated deprotection provides a mild alternative to traditional strong acid conditions, enabling Boc removal under ambient temperature conditions with enhanced selectivity [27] [28]. This methodology has proven particularly valuable for sensitive azabicyclic systems where harsh acidic conditions might compromise molecular integrity.

The mechanistic understanding of acid-labile protection dynamics continues to evolve through computational and experimental studies. Density functional theory calculations have provided insights into the electronic factors governing carbocation stability and deprotection kinetics [21] [22]. These theoretical insights inform the design of optimized deprotection protocols for complex molecular architectures.

The strategic applications of acid-labile protection dynamics extend beyond simple deprotection to encompass more sophisticated synthetic transformations. The controlled generation of reactive intermediates through acid-labile protection can enable cascade reactions and multi-step transformations within complex molecular architectures [25] [26]. This concept has been successfully applied in the synthesis of various bioactive compounds containing azabicyclic scaffolds.

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Dates

Last modified: 08-19-2023

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